

Izorlisib: Application Notes on Storage, Stability, and Experimental Protocols

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Compound of Interest

Compound Name: *Izorlisib*

Cat. No.: *B612118*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols regarding the storage, stability, handling, and experimental use of **Izorlisib** (also known as CH5132799), a selective Class I PI3K inhibitor. Adherence to these guidelines is crucial for ensuring the integrity of the compound and the reproducibility of experimental results.

Introduction to Izorlisib

Izorlisib is a potent and selective inhibitor of Class I phosphatidylinositol 3-kinases (PI3Ks), with particular selectivity for the PI3K α isoform.[1][2] It also demonstrates activity against oncogenic mutants of PI3K α , such as E542K, E545K, and H1047R.[2] The mechanism of action involves competitive binding to the ATP-binding site of the PI3K enzyme.[1][2] **Izorlisib**'s inhibitory activity disrupts the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer, leading to the suppression of tumor cell growth and proliferation.[2][3][4]

Storage and Stability

Proper storage of **Izorlisib** is essential to maintain its chemical integrity and biological activity. The stability of the compound varies depending on whether it is in solid form or dissolved in a solvent.

Recommended Storage Conditions

Form	Storage Temperature	Duration
Powder	-20°C	3 years
4°C	2 years	
In Solvent	-80°C	2 years
-20°C	1 year	

Data sourced from MedChemExpress product information.[\[1\]](#)

Note: To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes.[\[1\]](#)

Solubility and Formulation

Solubility Data

Solvent	Concentration
DMSO	4.55 mg/mL (12.06 mM)

Data sourced from MedChemExpress product information. Ultrasonic treatment may be necessary to achieve dissolution.[\[2\]](#)

Preparation of Stock Solutions

For in vitro studies, a common starting point is the preparation of a 10 mM stock solution in DMSO.

Protocol for Preparing a 10 mM Stock Solution:

- Weigh out the desired amount of **Izorlisib** powder.
- Calculate the required volume of DMSO to achieve a 10 mM concentration (Molecular Weight of **Izorlisib**: 377.42 g/mol).
- Add the DMSO to the **Izorlisib** powder.

- If necessary, use an ultrasonic bath to facilitate dissolution until the solution is clear.
- Aliquot the stock solution into single-use vials and store at -80°C for long-term stability.

Formulation for In Vivo Studies

For oral administration in animal models, a common formulation involves a mixture of DMSO and corn oil.

Example Protocol for In Vivo Formulation:

- Prepare a concentrated stock solution of **Izorlisib** in DMSO (e.g., 10 mg/mL).
- For a final formulation of 10% DMSO in corn oil, add 1 part of the **Izorlisib**/DMSO stock solution to 9 parts of corn oil.
- Vortex the mixture thoroughly to ensure a uniform suspension.
- It is recommended to prepare this formulation fresh on the day of use.

Handling and Safety Precautions

Izorlisib is a potent bioactive compound and should be handled with appropriate safety measures in a laboratory setting.

- Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves when handling **Izorlisib** powder or solutions.
- Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, especially when working with the powder form to avoid inhalation.
- Disposal: Dispose of waste containing **Izorlisib** in accordance with local, state, and federal regulations for chemical waste.

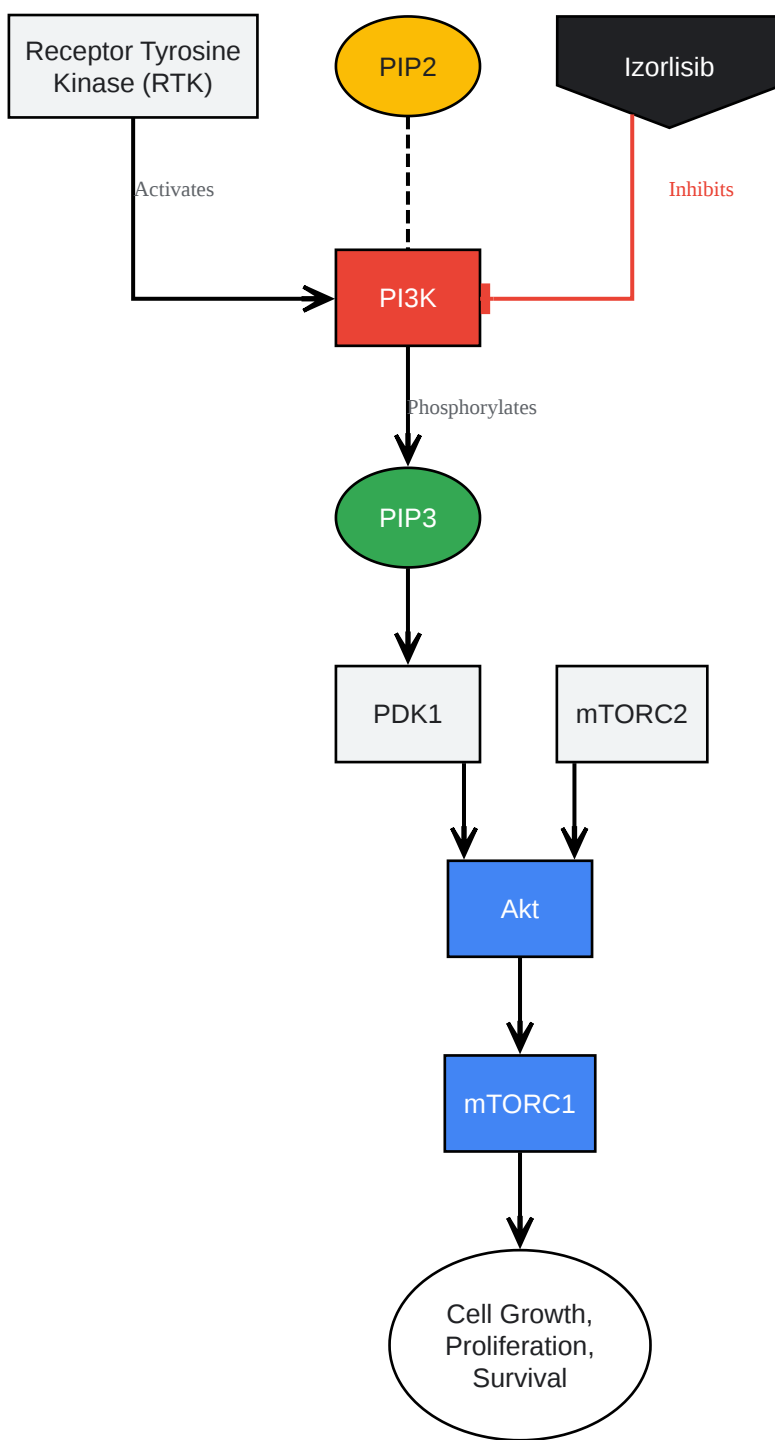
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5]

Experimental Protocols

PI3K Signaling Pathway

The following diagram illustrates the central role of PI3K in the PI3K/Akt/mTOR signaling pathway, which is the target of **Izorlisib**.

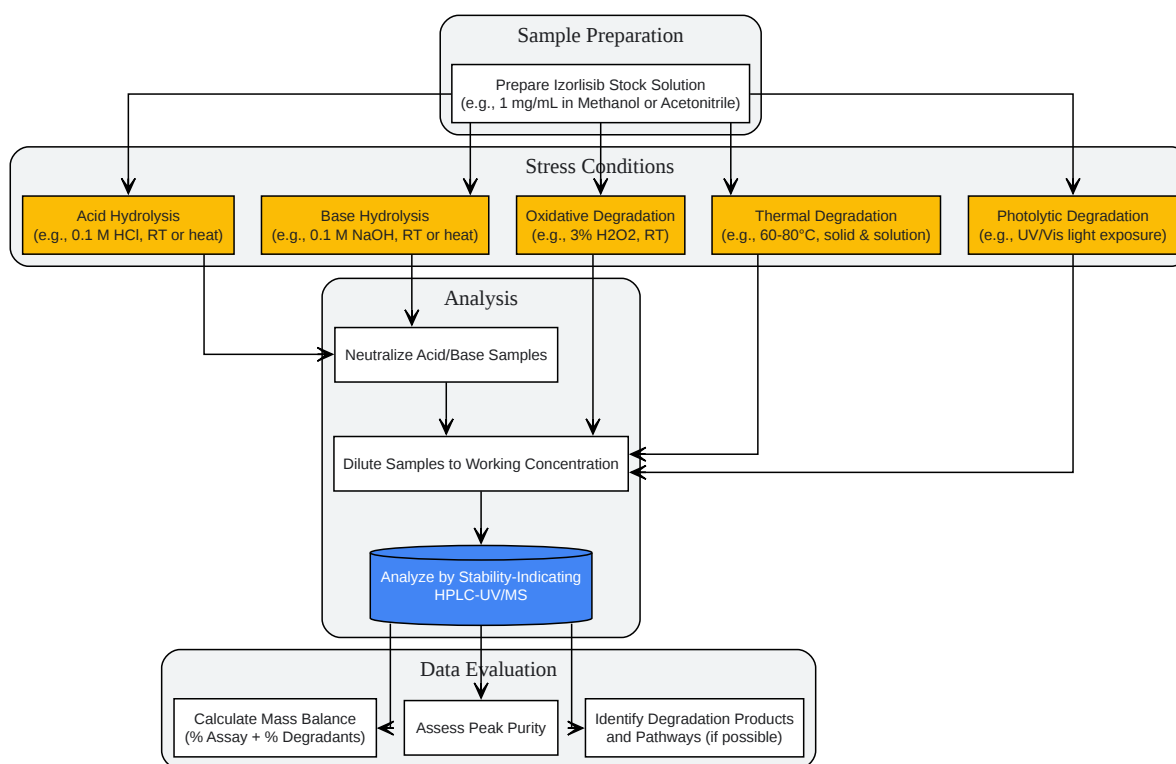


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IZORLISIB inhibits the PI3K/Akt/mTOR signaling pathway.

Protocol for Forced Degradation Study to Assess IZORLISIB Stability

This protocol provides a framework for a forced degradation study to identify potential degradation products and establish the stability-indicating properties of an analytical method for **Izorlisib**. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).



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Workflow for a forced degradation study of **Izorlisib**.

Materials:

- **Izorlisib** reference standard
- HPLC grade methanol or acetonitrile
- 0.1 M Hydrochloric acid (HCl)
- 0.1 M Sodium hydroxide (NaOH)
- 3% Hydrogen peroxide (H₂O₂)
- HPLC system with UV or PDA detector and preferably a mass spectrometer (MS)
- A stability-indicating HPLC column (e.g., C18)

Procedure:

- Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of **Izorlisib** in a suitable organic solvent like methanol or acetonitrile.
- Acid Hydrolysis:
 - Mix equal volumes of the **Izorlisib** stock solution and 0.1 M HCl.
 - Incubate at room temperature or elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
 - At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to the working concentration.
- Base Hydrolysis:
 - Mix equal volumes of the **Izorlisib** stock solution and 0.1 M NaOH.
 - Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing with 0.1 M HCl.

- Oxidative Degradation:
 - Mix equal volumes of the **Izorlisib** stock solution and 3% H₂O₂.
 - Incubate at room temperature, protected from light, for a defined period.
 - At each time point, withdraw an aliquot and dilute with the mobile phase.
- Thermal Degradation:
 - In Solution: Heat the **Izorlisib** stock solution at a set temperature (e.g., 80°C) for a defined period.
 - Solid State: Place **Izorlisib** powder in an oven at a set temperature (e.g., 80°C). At each time point, dissolve a portion of the powder in the solvent to the working concentration.
- Photolytic Degradation:
 - Expose the **Izorlisib** stock solution and solid powder to a light source providing both UV and visible light (e.g., in a photostability chamber).
 - A control sample should be wrapped in aluminum foil to exclude light.
 - Sample at defined time points.
- Analysis:
 - Analyze all samples using a validated stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution of acetonitrile and water (with a modifier like formic acid or ammonium acetate) is a common starting point.
 - Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent **Izorlisib** peak.
- Data Evaluation:
 - Calculate the percentage of degradation for each condition.

- Determine the mass balance to ensure that the decrease in the parent drug concentration corresponds to the increase in degradation products.
- Use a PDA detector to assess peak purity of the **Izorlisib** peak.
- If coupled with a mass spectrometer, attempt to identify the mass of the degradation products to propose potential degradation pathways.

Note on Stability-Indicating Method: A stability-indicating analytical method is one that can accurately quantify the active ingredient without interference from any degradation products, excipients, or impurities. The forced degradation study is essential for the development and validation of such a method. For a similar PI3K inhibitor, leniolisib, a stability-indicating HPLC method was developed using a C18 column with a mobile phase of acetonitrile and 0.1% triethylamine (pH 2.5 with orthophosphoric acid) in a 40:60 ratio, with UV detection at 222.3 nm.[6] This could serve as a starting point for method development for **Izorlisib**.

Potential Degradation Pathways

While specific degradation pathways for **Izorlisib** are not extensively documented in the public domain, some PI3K inhibitors have been shown to undergo degradation.[7][8][9] Potential degradation mechanisms for small molecule inhibitors like **Izorlisib** could involve hydrolysis of amide or other labile functional groups, or oxidation. The results from the forced degradation study will provide insights into the specific vulnerabilities of the **Izorlisib** molecule.

By following these application notes and protocols, researchers can ensure the proper handling, storage, and use of **Izorlisib**, leading to more reliable and reproducible experimental outcomes.

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